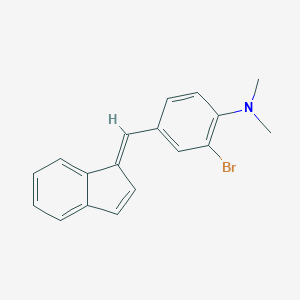
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as BINA and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
BINA acts as a selective inhibitor of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC and leads to a decrease in its activity. PKC is involved in a variety of cellular processes, including synaptic plasticity, and its inhibition by BINA has been found to have effects on learning and memory.
Biochemische Und Physiologische Effekte
BINA has been shown to have effects on a variety of biochemical and physiological processes. In addition to its role as a PKC inhibitor, it has been found to inhibit the activity of phospholipase C (PLC) and to have antioxidant properties. BINA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BINA has several advantages as a tool for scientific research. It is a selective inhibitor of PKC and has been found to have effects on learning and memory. However, like any chemical compound, BINA has limitations as well. Its effects may be dose-dependent and it may have off-target effects on other enzymes or cellular processes.
Zukünftige Richtungen
There are several potential future directions for research on BINA. One area of interest is the development of more selective inhibitors of PKC that may have fewer off-target effects. Another potential direction is the investigation of the effects of BINA on other cellular processes, such as inflammation or oxidative stress. Finally, BINA may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
Synthesemethoden
The synthesis of BINA involves the reaction of 2-bromo-4-nitroaniline with indene in the presence of palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
BINA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of protein kinase C (PKC) and has been used in studies investigating the role of PKC in synaptic plasticity and learning and memory.
Eigenschaften
CAS-Nummer |
28164-39-8 |
|---|---|
Produktname |
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline |
Molekularformel |
C18H16BrN |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-bromo-4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H16BrN/c1-20(2)18-10-7-13(12-17(18)19)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
InChI-Schlüssel |
IYQRNZSQZVRJOH-RVDMUPIBSA-N |
Isomerische SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)Br |
SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br |
Andere CAS-Nummern |
28164-39-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



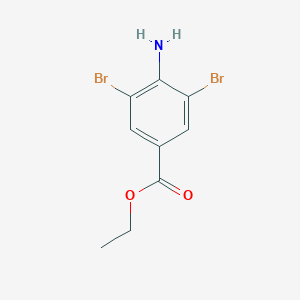
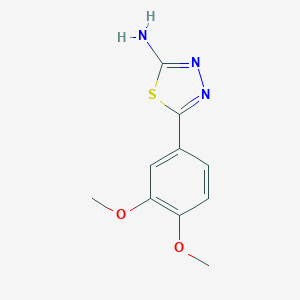
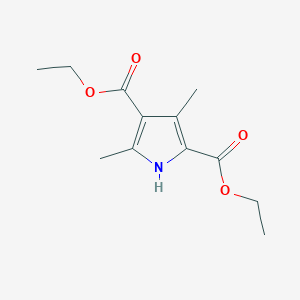
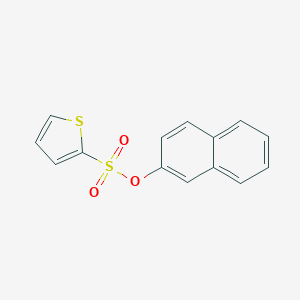
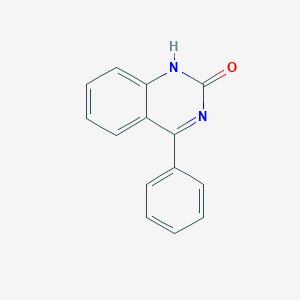
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

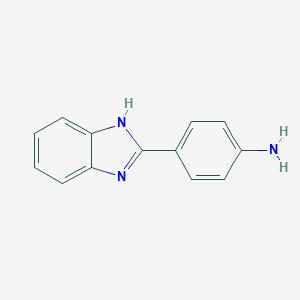
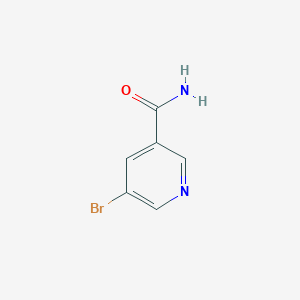
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
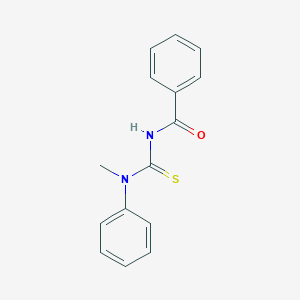


![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)